11-(2-furyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide
Description
This compound is a dibenzo[b,e][1,4]diazepine derivative characterized by a fused bicyclic core containing two nitrogen atoms in the diazepine ring. Key structural features include:
- 3,3-Dimethyl groups contributing to steric bulk and lipophilicity.
- A carbothioamide (-C(=S)-NH-Ph) group at position 10, enhancing hydrogen-bonding capacity compared to carboxamides.
- A ketone (1-oxo) group at position 1, influencing electronic properties.
Its comparison with analogous compounds focuses on structural variations, physicochemical properties, and inferred bioactivity.
Properties
IUPAC Name |
6-(furan-2-yl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-26(2)15-19-23(21(30)16-26)24(22-13-8-14-31-22)29(20-12-7-6-11-18(20)28-19)25(32)27-17-9-4-3-5-10-17/h3-14,24,28H,15-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCIEYNZHQEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=CO5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. The presence of the diazepine ring suggests possible anxiolytic or sedative properties. Research indicates that derivatives of dibenzo[1,4]diazepines often exhibit biological activities such as:
- Antidepressant Effects : Studies have shown that modifications to the diazepine structure can enhance serotonin receptor affinity, potentially leading to antidepressant properties.
- Anticonvulsant Activity : Compounds similar to this one have been noted for their anticonvulsant effects in various animal models.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. For instance:
- Antifungal Activity : Some derivatives have demonstrated efficacy against strains like Candida albicans, indicating that modifications to the core structure could lead to effective antifungal agents .
Neuropharmacology
Given the structural characteristics of 11-(2-furyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide, research may explore its interaction with neurotransmitter systems. Potential areas of investigation include:
- GABAergic Activity : As a diazepine derivative, it may modulate GABA receptors, which are crucial in anxiety and seizure disorders.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing novel derivatives through various chemical reactions such as:
- Substitution Reactions : The presence of functional groups allows for further modifications that can enhance biological activity or alter pharmacokinetic properties.
Data Tables
| Activity Type | Description |
|---|---|
| Antidepressant | Modifications may enhance serotonin receptor affinity |
| Anticonvulsant | Potential efficacy in seizure models |
| Antifungal | Activity against Candida albicans |
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbothioamide Group
The carbothioamide (-N-CS-NH-) moiety is susceptible to nucleophilic attack due to the electrophilic nature of the thiocarbonyl sulfur. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Citations |
|---|---|---|---|
| Hydrolysis | Acidic (HCl, H₂O, reflux) | Conversion to urea derivative | |
| Alkylation | Alkyl halides, K₂CO₃, DMF | S-alkylated thioamide adducts | |
| Reaction with Grignard reagents | RMgX, THF, 0°C to RT | Thiolate intermediates |
For example, hydrolysis under acidic conditions replaces the thiocarbonyl group with a carbonyl, forming a urea derivative.
Electrophilic Aromatic Substitution on the Furan Ring
The 2-furyl substituent undergoes electrophilic substitution, though its electron-rich nature directs reactivity to the α-positions:
| Reaction Type | Reagents | Position Selectivity | Yields |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | α-position (C5 of furan) | Moderate |
| Sulfonation | SO₃, H₂SO₄ | β-position (C4 of furan) | Low |
| Halogenation | Br₂, FeCl₃ | Mixture of α/β positions | Variable |
The furan’s oxygen lone pairs enhance ring activation, but steric hindrance from the dibenzo core may reduce reaction efficiency.
Oxidation of the Diazepine Core
The 1-oxo group in the diazepine ring can be further oxidized under strong conditions:
| Oxidizing Agent | Conditions | Outcome | Citations |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), heat | Ring-opening to dicarboxylic acid | |
| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage of conjugated double bonds |
Reduction of the Thioamide Group
Lithium aluminum hydride (LiAlH₄) reduces the thiocarbonyl to a methylene group, yielding a secondary amine.
Cycloaddition Reactions Involving the Furan Ring
The furan participates in Diels-Alder reactions as a diene:
| Dienophile | Conditions | Product Structure | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Bicyclic oxabicyclo adduct | 45–60% |
| Tetracyanoethylene | CHCl₃, RT | Electron-deficient cycloadduct | 30–40% |
Regioselectivity is influenced by the electron-donating furan oxygen.
Metal-Catalyzed Cross-Couplings
The dibenzo[b,e] diazepine framework supports Suzuki-Miyaura couplings at halogenated positions:
| Coupling Partner | Catalyst System | Applications | Citations |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-functionalized analogs | |
| Alkenes | Ru-catalyzed C–H activation | Ring-extended derivatives |
For example, brominated derivatives of the parent compound undergo efficient coupling with aryl boronic acids to yield biaryl systems .
Thioamide-Specific Reactivity
The carbothioamide group exhibits unique reactivity compared to carboxamides:
| Reaction | Conditions | Outcome | Citations |
|---|---|---|---|
| Desulfurization | Raney Ni, H₂, EtOH | Conversion to primary amine | |
| Thiourea formation | NH₂NH₂, EtOH | Cyclic thiourea derivatives |
Desulfurization is particularly useful for modifying the compound’s pharmacological profile.
Key Structural Influences on Reactivity
-
Steric Effects : The 3,3-dimethyl groups hinder access to the diazepine nitrogen, limiting alkylation at this site .
-
Electronic Effects : The electron-withdrawing 1-oxo group deactivates the diazepine ring toward electrophiles but enhances nucleophilic substitution at the carbothioamide.
-
Conformational Rigidity : The fused dibenzo system restricts rotational freedom, influencing reaction stereochemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Predicted using computational tools (e.g., SwissADME ).
Key Observations:
Core Heteroatoms: The target compound’s diazepine core (two nitrogens) contrasts with oxazepine (O, N; ) or thiazepine (S, N; ) cores. This affects electron distribution and binding to targets like kinases or GPCRs. Phenothiazine derivatives (e.g., ) exhibit distinct bioactivity (e.g., antipsychotic) due to their sulfur-containing tricyclic systems.
carboxamides in .
Physicochemical Properties :
- Higher logP values (e.g., target compound: 3.8) correlate with increased lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
Computational Similarity Analysis
Structural similarity metrics (Tanimoto and Dice coefficients) are critical in virtual screening . For example:
Table 2: Hypothetical Similarity Scores*
*Scores inferred from structural alignment and fingerprinting methods .
- Compounds with similarity scores >0.6 (e.g., ) may share bioactivity profiles, such as kinase inhibition or epigenetic modulation .
- Lower scores (e.g., ) suggest divergent modes of action despite partial functional group overlap.
Bioactivity and Target Implications
- Dibenzo[b,e][1,4]diazepines are associated with CNS activity (e.g., anxiolytics) but may also target HDACs or kinases due to carbothioamide’s metal-chelating capacity .
- Thiazepines (e.g., ) often exhibit anti-inflammatory properties, while oxazepines (e.g., ) are explored for anticancer applications .
Q & A
Basic Research Question
- X-ray Crystallography : Resolve the 3D conformation of the dibenzo[b,e][1,4]diazepine core and verify substituent positions (e.g., 2-furyl group orientation) .
- NMR Spectroscopy : Assign proton environments (e.g., distinguishing axial/equatorial hydrogens in the hexahydro ring).
- Mass Spectrometry : Confirm molecular weight and detect fragmentation patterns unique to the carbothioamide group.
Methodological Insight : Combine cross-polarization magic-angle spinning (CP/MAS) NMR with X-ray data to resolve dynamic disorder in crystalline forms .
How should researchers address contradictions between experimental and computational data in reactivity studies?
Advanced Research Question
Discrepancies may arise from:
- Solvent Effects : Computational models often neglect solvent interactions, leading to mismatched activation energies.
- Dynamic Stereochemistry : The hexahydro ring’s flexibility may result in multiple low-energy conformers not captured in static DFT calculations.
Methodological Insight : Use ab initio molecular dynamics (AIMD) to simulate solvent-explicit environments and compare with experimental kinetic data .
What separation techniques are optimal for purifying this compound from byproducts?
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers.
- Recrystallization : Exploit differences in solubility between the target compound and thiourea intermediates in ethanol/water mixtures.
- HPLC : Apply reverse-phase C18 columns for high-purity isolation, especially for stereoisomers.
Methodological Insight : Optimize mobile phase pH to stabilize the carbothioamide group and prevent decomposition .
How can researchers investigate the compound’s reactivity under varying catalytic conditions?
Advanced Research Question
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions with the phenyl or furyl substituents.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation during thiourea cyclization.
- In Situ IR Spectroscopy : Track carbonyl and thiocarbonyl stretching frequencies to identify reactive intermediates.
Methodological Insight : Combine high-throughput experimentation with machine learning to map catalytic activity trends .
What strategies ensure robust data management and reproducibility in studies involving this compound?
Basic Research Question
- Electronic Lab Notebooks (ELNs) : Document reaction parameters (e.g., stoichiometry, temperature) with version control.
- Cheminformatics Tools : Use platforms like PubChem to cross-reference spectral data and validate synthetic routes.
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data storage.
Methodological Insight : Implement blockchain-based systems to audit experimental workflows and prevent data tampering .
How can the compound’s photophysical properties be exploited in advanced applications?
Advanced Research Question
- TD-DFT Calculations : Predict absorption/emission spectra for potential use in optoelectronic materials.
- Solvatochromism Studies : Correlate solvent polarity with shifts in UV-Vis absorption bands.
- Aggregation-Induced Emission (AIE) : Test luminescence behavior in aggregated vs. dissolved states.
Methodological Insight : Pair computational predictions with experimental transient absorption spectroscopy for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
